N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide
Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide is a heterocyclic small molecule featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a pyridin-2-yl moiety at the 3-position. The ethyl linker connects the pyrazole to a 2,4-difluorobenzamide group, which introduces both lipophilic and electronic modulation. This compound’s design likely targets kinase inhibition or related enzymatic pathways, given structural similarities to kinase inhibitors documented in the literature .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O/c21-14-6-7-15(16(22)11-14)20(27)24-9-10-26-19(13-4-5-13)12-18(25-26)17-3-1-2-8-23-17/h1-3,6-8,11-13H,4-5,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONLALKKEFHQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of derivatives that incorporate multiple heterocyclic systems, which can significantly enhance their pharmacological properties. The following sections will detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Features
The compound features several key structural components:
- Cyclopropyl Group : This contributes to unique steric and electronic properties.
- Pyrazole and Pyridine Moieties : These heterocycles are known to interact with various biological targets.
- Difluorobenzamide Structure : The presence of fluorine atoms can enhance lipophilicity and bioactivity.
Chemical Structure
The chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | CHNFO |
| Molecular Weight | 358.40 g/mol |
| Key Functional Groups | Cyclopropyl, Pyrazole, Pyridine, Benzamide |
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : The ability to inhibit tumor growth has been noted in studies focusing on pyrazole derivatives.
- Anti-inflammatory Effects : The modulation of inflammatory pathways is another significant aspect of these compounds' activities.
Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Studies : A study highlighted the antimicrobial potential of pyrazole derivatives against Candida albicans and Cryptococcus neoformans, demonstrating significant inhibition rates .
- Anticancer Activity : Derivatives have been evaluated for their ability to inhibit specific cancer cell lines, showcasing promising results in reducing cell proliferation .
- Inhibitory Effects on Enzymes : Certain compounds have been identified as inhibitors of enzymes involved in disease processes, suggesting potential therapeutic applications in drug development .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that pyrazole derivatives could effectively inhibit the growth of various cancer cell lines. For instance, one study reported a 70% reduction in cell viability at specific concentrations .
- In Silico Studies : Molecular docking studies indicated strong binding affinities between this compound and target proteins involved in cancer progression .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The compound shares core motifs with several pharmacologically active molecules, particularly in pyrazole- and pyridine-containing scaffolds. Below is a detailed comparison with analogs from the provided evidence and inferred structural relatives:
Key Findings from Comparative Studies
Pyrazole vs. Imidazole Cores: The target compound’s pyrazole core (vs. The cyclopropyl group at the 5-position may confer metabolic stability compared to 11a’s methylthio group, which is prone to oxidation .
Fluorine vs. Chlorine Substituents :
- The 2,4-difluorobenzamide group in the target compound offers balanced lipophilicity and solubility, whereas chlorine in 478039-51-9 increases hydrophobicity but may reduce oral bioavailability.
Stereochemical and Conformational Effects: Compound 191 contains atropisomers due to restricted rotation, complicating synthesis and purification.
Trifluoromethyl vs. Pyridin-2-yl Substitution: The pyridin-2-yl group in the target compound (vs.
Pharmacological and Industrial Relevance
- Kinase Inhibition Potential: The pyridin-2-yl and difluorobenzamide motifs align with known CK1/2 inhibitors (e.g., 11a ), though the target’s cyclopropyl group may reduce off-target effects.
- Patent Landscape : Derivatives with pyridine-pyrazole scaffolds are frequently patented (e.g., 478039-51-9 ), underscoring industrial interest in this chemotype.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
